SnAP Pip Reagent

Description

Properties

IUPAC Name |

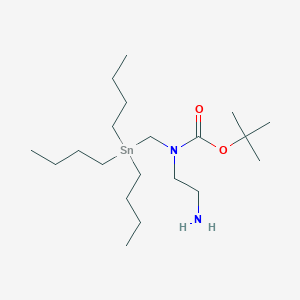

tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYNPAYNCSWDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557287-99-6 | |

| Record name | tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Utilizing Snap Pip Reagent

Foundational Reaction Protocols for N-Heterocycle Construction

The fundamental protocol for N-heterocycle synthesis using SnAP reagents involves a two-step process in a single pot. enamine.net Initially, the SnAP Pip Reagent reacts with an aldehyde to form an imine intermediate. ethz.chlookchem.com This is followed by a copper-mediated oxidative cyclization to yield the desired saturated N-heterocycle. ethz.chchemrxiv.org This approach provides a streamlined and efficient alternative to traditional multi-step methods.

A significant advantage of the this compound is its remarkable compatibility with a wide array of functional groups and diverse aldehyde substrates. ethz.chlookchem.com This broad tolerance allows for the synthesis of a vast library of substituted N-heterocycles.

The this compound demonstrates robust reactivity with a wide spectrum of aldehydes. ethz.chlookchem.com This includes electronically diverse aromatic aldehydes (both electron-rich and electron-poor), various heteroaromatic aldehydes, and aliphatic aldehydes. ethz.chlookchem.com Notably, the protocol is also tolerant of halogenated aldehyde substrates, which can serve as handles for further chemical modifications. alkalisci.comscientificlabs.co.ukethz.ch Even sterically demanding aldehydes have been shown to react effectively to form the desired products. ethz.chlookchem.com

Table 1: Reactivity of this compound with Various Aldehyde Substrates

| Aldehyde Type | Example Substrate | Product Yield | Reference |

|---|---|---|---|

| Electron-Poor Aryl | 4-Nitrobenzaldehyde | Good | ethz.ch |

| Electron-Rich Aryl | 4-Methoxybenzaldehyde | Good | ethz.ch |

| Heteroaryl | 3-Pyridinecarboxaldehyde | Good | ethz.ch |

| Aliphatic | Pivaldehyde | Good | ethz.chlookchem.com |

| Halogenated Aryl | 2-Chloro-4-fluorobenzaldehyde | Good | ethz.chlookchem.com |

| Unprotected Heteroaryl | Indole-7-carboxaldehyde | Good | ethz.ch |

This table is for illustrative purposes; specific yields can be found in the cited literature.

Lower yields have been noted with unbranched aliphatic aldehydes, which is thought to be due to the propensity for enamine formation. ethz.ch

The this compound is particularly well-suited for the synthesis of substituted piperazines and morpholines, which are prevalent structural motifs in biologically active compounds. ethz.chnih.gov This method provides direct access to N-unprotected piperazines and morpholines in good to excellent yields. ethz.ch The reaction is compatible with a variety of functional groups, including esters, protected amines, ethers, and various heterocycles. ethz.ch

Table 2: Synthesis of Piperazines and Morpholines using SnAP Reagents

| Target Heterocycle | SnAP Reagent | Aldehyde Substrate | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Nitrophenyl)piperazine | SnAP Pip 1 | 4-Nitrobenzaldehyde | 85% | ethz.ch |

| 2-(Thiophen-2-yl)piperazine | SnAP Pip 1 | Thiophene-2-carbaldehyde | 81% | ethz.ch |

| 2-(4-Methoxyphenyl)morpholine | SnAP M 4 | 4-Methoxybenzaldehyde | 94% | ethz.ch |

| 2-(Furan-2-yl)morpholine | SnAP M 4 | Furan-2-carbaldehyde | 88% | ethz.ch |

Yields are isolated yields as reported in the cited literature.

The utility of SnAP reagents extends beyond the synthesis of simple six-membered rings. scientificlabs.co.uk Specialized SnAP reagents have been developed to access more complex and challenging N-heterocyclic scaffolds. ethz.ch These reagents enable the one-step synthesis of medium-ring saturated N-heterocycles (6-9 membered rings), as well as bicyclic and spirocyclic structures from aldehydes and ketones. ethz.chscientificlabs.ieethz.ch This capability significantly expands the range of accessible chemical space for drug discovery and development. ethz.ch For instance, regioisomeric SnAP reagents like SnAP 2-Spiro-(4-Pip) M Reagent are used for preparing C-substituted bicyclic and spirocyclic morpholines. scientificlabs.ie

Optimized Reaction Conditions and Catalytic Systems

The success of the SnAP methodology relies on carefully optimized reaction conditions and the use of a specific catalytic system to promote the desired cyclization. ethz.ch

The initial and crucial step in the reaction sequence is the formation of an imine intermediate between the this compound and the aldehyde substrate. ethz.ch This step is typically carried out under mild conditions at room temperature. ethz.ch The standard protocol involves combining the SnAP reagent and the aldehyde in a solvent like dichloromethane (B109758) (CH2Cl2) in the presence of 4Å molecular sieves (MS 4A). ethz.ch The molecular sieves act as a drying agent, facilitating the formation of the imine. ethz.ch The reaction is generally allowed to proceed for a couple of hours to ensure complete conversion to the imine before proceeding to the cyclization step. ethz.chlookchem.com In some protocols, calcium sulfate (B86663) has also been used as a drying agent, though it was found that it could be omitted without negatively impacting product formation. ethz.chlookchem.com For automated synthesis, solid-supported iminophosphoranes have been used to generate the imine intermediate. chemrxiv.org

Copper-Catalyzed Cyclization: Mechanistic and Catalytic Aspects

The cyclization step in the Stannyl (B1234572) Amine Protocol (SnAP) utilizing the this compound is a crucial transformation mediated by a copper catalyst. The process follows the formation of an imine intermediate, which is generated by the reaction of the this compound with an aldehyde. ethz.chsigmaaldrich.com This imine then undergoes an intramolecular cyclization promoted by a copper(II) salt, typically copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). sigmaaldrich.comethz.ch

For the synthesis of piperazines using the this compound, catalytic amounts of copper have been proven effective. Optimal conditions have been identified as 10 mol % Cu(OTf)₂ with 10 mol % of 2,6-lutidine as a ligand. ethz.ch The use of a bisoxazoline ligand in conjunction with Cu(OTf)₂ has also been shown to enable the reduction of the catalyst loading to 10 mol %. ethz.ch The reaction is not considered particularly sensitive to air or moisture, which simplifies the experimental setup. ethz.ch

The accepted mechanism for related copper-catalyzed amination reactions often involves an oxidative addition of a reagent to a Cu(I) species to form a Cu(III) intermediate. encyclopedia.pub This is followed by coordination of the nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. encyclopedia.pub In the context of the SnAP reaction, the Cu(II) salt used is believed to facilitate the oxidative cyclization of the imine intermediate.

Solvent Systems and Additives for Enhanced Reactivity

The efficiency and outcome of the SnAP Pip cyclization are significantly influenced by the choice of solvent system and the use of specific additives. The standard protocol for the initial imine formation between the this compound and an aldehyde typically utilizes dichloromethane (CH₂Cl₂) in the presence of 4Å molecular sieves to ensure clean and complete conversion by removing water. ethz.chethz.ch

For the subsequent copper-catalyzed cyclization step, a mixed solvent system is often employed. A common system is a 4:1 mixture of CH₂Cl₂ and hexafluoroisopropanol (HFIP). ethz.ch HFIP has been identified as a crucial component; using it as the sole solvent can allow the amount of the copper catalyst to be reduced. ethz.ch For piperazine (B1678402) synthesis specifically, an increased amount of HFIP is beneficial for promoting catalyst turnover. ethz.ch

Additives play a key role in optimizing the reaction. 2,6-Lutidine is a standard additive, used as a ligand in stoichiometric or catalytic amounts with the Cu(OTf)₂ catalyst. ethz.chethz.ch In the synthesis of unprotected piperazines, acetonitrile (B52724) was identified as a particularly beneficial additive, leading to improved yields and a reduction in protodestannylated side products. ethz.ch Conversely, a screen of other potential additives, including Lewis acids like BF₃·Et₂O, TMSOTf, and Sc(OTf)₃, as well as various fluoride (B91410) sources (LiF, KF, CsF, TBAF, CuF₂), showed no significant positive effect on the reaction. ethz.ch

The table below summarizes the key solvents and additives used in the SnAP Pip reaction.

Advanced Methodologies for Synthetic Efficiency

Strategies for Parallel Synthesis and High-Throughput Screening

The Stannyl Amine Protocol (SnAP) is well-suited for modern drug discovery approaches due to its modular nature and broad substrate scope, which make it ideal for preparing large libraries of saturated N-heterocycles for high-throughput screening (HTS). acs.orgacs.org Parallel synthesis platforms allow for the rapid generation of numerous analogs by reacting a common SnAP reagent with a diverse set of aldehyde building blocks in a multi-well format (e.g., 24 or 96-well plates). spirochem.commt.com This strategy significantly accelerates the identification of initial hits and the subsequent optimization of lead compounds. spirochem.com

The this compound has been successfully employed in advanced high-throughput methodologies like DNA-Encoded Library (DEL) synthesis. acs.org In one application, a DNA-conjugated aldehyde was reacted with the this compound to generate a Boc-protected piperazine, demonstrating the feasibility of this complex transformation on a DNA tag. acs.org While the reaction required optimization, including the use of molecular sieves, it highlights the potential for SnAP chemistry to generate vast combinatorial libraries for screening. acs.org The development of a parallel synthesis platform based on related amine protocol reagents for the high-throughput preparation of molecular libraries further underscores the utility of this approach. ethz.ch

The table below outlines strategies for employing this compound in high-throughput contexts.

Integration with Automated Synthesis Platforms

The this compound chemistry has been successfully integrated with automated synthesis platforms, enhancing reproducibility, safety, and throughput. nih.gov Commercial suppliers explicitly note that the formation of N-heterocycles using SnAP reagents can be automated with systems like the Synple Automated Synthesis Platform. alkalisci.comsigmaaldrich.comsigmaaldrich.com This is often achieved using pre-packed cartridges containing the this compound, which can be used in flow chemistry systems.

A notable example is the development of a fully automated, capsule-based synthesis console that uses SnAP chemistry as a key demonstration. nih.gov In this system, a single-use capsule is designed with dedicated compartments to perform the entire reaction sequence without manual intervention:

Imine Formation: The SnAP reagent and an aldehyde are combined.

Cyclization: The intermediate is exposed to the Cu(OTf)₂/2,6-lutidine complex in HFIP.

Workup: Copper salts are removed.

Purification: The final product is purified using silica-based chromatography. nih.gov

This level of automation transforms a multi-step solution-phase synthesis into a "push-button" operation, yielding the final, purified N-heterocycle. nih.gov Such integrated platforms serve as standardized systems upon which chemists can develop and deploy user-friendly, encapsulated methods, making complex syntheses more accessible and efficient. nih.gov

Mechanistic Elucidation of Snap Pip Reagent Reactivity

Proposed Reaction Pathways and Key Intermediates

The reaction mechanism is understood to proceed through several key steps, beginning with the formation of an imine intermediate, followed by an oxidative cyclization. ethz.chlookchem.com

The initial step in the SnAP reaction involves the condensation of the SnAP Pip Reagent with an aldehyde to form an imine intermediate. ethz.chlookchem.comchemrxiv.org This reaction is typically carried out in the presence of molecular sieves to drive the equilibrium towards the imine by removing water. ethz.chlookchem.com The imine formation is a crucial and generally facile process that chemoselectively couples the two starting materials. ethz.ch The resulting imine contains both the nucleophilic organotin moiety and the electrophilic C=N bond within the same molecule, setting the stage for the subsequent intramolecular cyclization. ethz.chthieme-connect.com

The general procedure involves stirring the SnAP reagent and the aldehyde in a solvent like dichloromethane (B109758) (CH₂Cl₂) with 4Å molecular sieves. ethz.chlookchem.com To ensure complete and clean conversion, the imine is often filtered and concentrated before proceeding to the cyclization step. ethz.chlookchem.com

Following the formation of the imine, the key C-N bond-forming event occurs through an oxidative cyclization. This step is promoted by a copper(II) salt, typically copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in the presence of a base like 2,6-lutidine. ethz.chlookchem.com The favored mechanism involves the Cu(II)-promoted generation of a stabilized radical which then undergoes an endo cyclization with the imine intermediate. ethz.chlookchem.com

The proposed mechanistic pathway suggests that the C–Sn bond is oxidized by the Cu(II) species, leading to the formation of an α-heteroatom-stabilized carbon-centered radical. thieme-connect.com This radical then adds intramolecularly to the azomethine carbon of the imine, which is the LUMO of the imine, to form a nitrogen-centered radical. thieme-connect.com Subsequent steps would then lead to the final N-heterocycle product.

While the cyclization is, in principle, catalytic in copper, stoichiometric amounts are often used because the resulting unprotected N-heterocycle product can coordinate to the Cu(II) center, potentially inhibiting the catalyst. sigmaaldrich.com

The tributylstannyl (SnBu₃) group plays a multifaceted role in this transformation. Firstly, it serves as the nucleophilic component in the key bond-forming step. thieme-connect.com The C(sp³)–Sn bond is sufficiently nucleophilic to add to the imine intramolecularly, a process that is otherwise challenging due to the low electrophilicity of unactivated imines. thieme-connect.com

Secondly, and crucially, the stannyl (B1234572) group acts as an effective leaving group during the oxidative cyclization. The oxidation of the C–Sn bond by the copper(II) promoter facilitates the formation of the key carbon-centered radical, initiating the cyclization cascade. thieme-connect.com This circumvents issues often associated with the addition of strong nucleophiles to C=N bonds, such as aza-enolization or poor functional group tolerance. thieme-connect.com The use of tin-based reagents has proven ideal in terms of ease of preparation, stability, and broad substrate scope. ethz.ch The byproducts containing tin are generally non-polar, which simplifies their removal from the more polar N-heterocycle products through chromatographic purification or extraction. ethz.ch

Exploration of Radical Chemistry in SnAP-Mediated Transformations

There is strong evidence supporting a radical-based mechanism for SnAP reactions. thieme-connect.comethz.ch The favored mechanistic view is that Cu(II) acts as a one-electron oxidant, rather than a Lewis acid. thieme-connect.comethz.ch This is supported by several experimental observations. For instance, the reaction is retarded by the presence of radical inhibitors like butylated hydroxytoluene (BHT) or (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). ethz.ch In fact, stoichiometric amounts of TEMPO lead to the formation of trapped alkoxyamine adducts, which is indicative of a radical process. ethz.ch

Further evidence comes from the reluctance of certain chelating imines to participate in the reaction, which would be expected if the mechanism involved Lewis acid activation by copper. thieme-connect.comethz.ch Additionally, the ability to conduct SnAP chemistry under photocatalytic conditions provides strong support for a radical pathway. thieme-connect.comethz.ch The proposed mechanism involves the oxidation of the C–Sn bond to generate an α-heteroatom-stabilized carbon-centered radical, which then cyclizes onto the imine. thieme-connect.com This understanding of the radical nature of SnAP chemistry is crucial for the ongoing development of new and more selective catalytic variants. thieme-connect.com

Academic Applications and Broader Research Impact

Contributions to Medicinal Chemistry and Drug Discovery Research

The SnAP Pip Reagent has emerged as a powerful tool for medicinal chemists, enabling the synthesis of diverse molecular scaffolds that are crucial for the development of new therapeutic agents. Saturated N-heterocycles are prevalent motifs in many biologically active compounds, and the this compound provides a streamlined approach to their synthesis. encyclopedia.pubscientificlabs.co.uk

The this compound provides a one-step route to saturated N-heterocycles, which are key structural motifs in a vast array of biologically active molecules. scientificlabs.co.uksantiago-lab.com The synthesis of these scaffolds is of paramount importance in drug discovery, as they often form the core of molecules that interact with biological targets. The reagent's ability to react with a wide range of aldehydes allows for the creation of a diverse set of piperazine-containing scaffolds. sigmaaldrich.com This versatility is critical for generating compound libraries that can be screened for potential therapeutic activity. The mild reaction conditions associated with the this compound are also highly advantageous, as they are compatible with a variety of functional groups commonly found in complex, biologically relevant molecules. researchgate.net

A notable application of the this compound is in the synthesis of substituted piperazines. The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antiviral, anticancer, and antidepressant agents. researchgate.net The this compound allows for the introduction of various substituents onto the piperazine core, enabling the fine-tuning of a compound's pharmacological properties.

| Scaffold Type | Aldehyde Substrate | Resulting Heterocycle | Significance in Medicinal Chemistry |

| Substituted Piperazine | Aromatic Aldehydes | Aryl-substituted piperazines | Core structure in numerous CNS-active and antiviral drugs. |

| Substituted Piperazine | Heteroaromatic Aldehydes | Heteroaryl-substituted piperazines | Important for modulating solubility and metabolic stability. |

| Substituted Piperazine | Aliphatic Aldehydes | Alkyl-substituted piperazines | Allows for exploration of steric and electronic effects on bioactivity. |

By facilitating the rapid and efficient synthesis of novel N-heterocyclic compounds, the this compound plays a crucial role in the identification of new pharmacological agents. encyclopedia.pub The ability to generate diverse libraries of compounds is a cornerstone of modern drug discovery, and the this compound provides a powerful platform for this purpose. The straightforward reaction protocol and broad substrate scope enable the creation of large numbers of distinct molecules that can be tested for their biological activity. This high-throughput approach increases the probability of discovering compounds with novel mechanisms of action or improved therapeutic profiles.

The synthesis of unique and complex N-heterocyclic structures, which were previously difficult to access, is now more feasible with the this compound. This allows researchers to explore new areas of chemical space and to design molecules that can interact with challenging biological targets. The novel scaffolds generated using this reagent can serve as starting points for lead optimization programs, ultimately leading to the development of new drugs.

The this compound is instrumental in the design and preparation of diverse N-heterocyclic compound libraries. ethz.ch The combinatorial nature of the reaction, where a variety of aldehydes can be paired with the this compound, allows for the systematic generation of a wide range of piperazine-containing molecules. This diversity is essential for exploring structure-activity relationships (SAR) and for identifying the key structural features required for a desired biological effect.

The reagent's compatibility with a broad range of functional groups means that libraries can be designed to incorporate a wide variety of chemical properties, from polar to nonpolar and from acidic to basic. This chemical diversity is crucial for ensuring that the library has a good chance of containing compounds that will interact with a specific biological target. The ability to readily synthesize these libraries accelerates the early stages of drug discovery, allowing researchers to quickly identify promising hit compounds for further development.

Impact on Modern Organic Synthesis Strategies

The introduction of the this compound has not only benefited medicinal chemistry but has also had a significant impact on the field of organic synthesis. It has provided chemists with a new and powerful tool for the construction of complex molecules and has spurred the development of new synthetic strategies.

The this compound has contributed to advances in the C-H functionalization of heterocyclic systems, a highly sought-after transformation in organic synthesis. santiago-lab.com The reaction of the this compound with an aldehyde to form a piperazine can be viewed as a formal C-H functionalization of the parent heterocycle. encyclopedia.pub This approach provides a direct method for introducing substituents at specific positions on the heterocyclic ring, avoiding the need for pre-functionalized starting materials.

The development of a catalytic version of the SnAP reaction has further enhanced its utility in this area. ethz.ch The use of catalytic amounts of a copper salt to promote the cyclization step makes the process more efficient and atom-economical. santiago-lab.com This catalytic system has also been shown to be effective for the synthesis of α-heteroarylated piperazines, a class of compounds that was previously difficult to access. encyclopedia.pub

| C-H Functionalization Approach | Substrate | Product | Key Advantage |

| Stoichiometric SnAP Reaction | Aldehyde | C-substituted piperazine | Direct introduction of a substituent. |

| Catalytic SnAP Reaction | Aldehyde | C-substituted piperazine | Increased efficiency and atom economy. |

| Catalytic SnAP Reaction | Heterocyclic Aldehyde | α-heteroarylated piperazine | Access to previously challenging substitution patterns. |

The this compound has proven to be highly valuable in the construction of complex molecular architectures, including spirocyclic and bicyclic N-heterocycles. nih.gov These intricate three-dimensional structures are of great interest in drug discovery, as they can provide access to novel biological activities. The reaction of the this compound with cyclic ketones, for example, can be used to generate spirocyclic piperazines in a single step. chemsrc.com

The ability to create such complex structures in a straightforward manner is a significant advantage of the this compound. Traditional methods for the synthesis of these types of molecules often require multiple steps and can be low-yielding. The this compound provides a more convergent and efficient approach, making these valuable molecular architectures more accessible to synthetic chemists. This has the potential to accelerate the discovery of new drugs and to expand our understanding of the relationship between molecular structure and biological function.

Emerging Applications in Chemical Biology and Material Science

The versatility of the this compound extends beyond its foundational applications, with researchers exploring its utility in advanced fields such as chemical biology and material science. These emerging applications leverage the reagent's unique ability to facilitate the synthesis of complex nitrogen-containing heterocyclic structures under mild conditions.

Incorporation into DNA-Encoded Chemical Libraries

A significant advancement in the application of SnAP reagents, including the piperazine-forming this compound, is their incorporation into the synthesis of DNA-Encoded Libraries (DELs). DELs are vast collections of molecules individually tagged with a unique DNA barcode, enabling the rapid screening of billions of compounds against biological targets. The development of robust chemical reactions compatible with the aqueous environment and the delicate nature of DNA is a critical challenge in DEL synthesis.

The Stannyl (B1234572) Amine Protocol (SnAP) chemistry has been successfully adapted for this purpose, particularly through a solid-phase synthesis approach. In this methodology, DNA oligonucleotide-aldehyde conjugates are attached to a controlled pore glass solid support. These DNA-linked aldehydes are then reacted with SnAP reagents to generate a diverse array of sp³-rich heterocyclic scaffolds, which are highly desirable in medicinal chemistry due to their three-dimensional complexity.

One of the key advantages of using SnAP reagents in this context is the ability to achieve scaffold diversity based on the choice of the reagent. For instance, the this compound would be used to introduce a piperazine core. The reaction proceeds through the condensation of the DNA-tethered aldehyde with the SnAP reagent, followed by a cyclization step.

A notable feature of many SnAP reagents is the presence of a Boc (tert-butyloxycarbonyl) protecting group. This group serves as a convenient handle for purifying the desired heterocyclic products from unreacted starting materials and byproducts. Following purification, the Boc group can be removed under acidic conditions, a step that has been shown to be compatible with a chemically stabilized DNA barcode, ensuring the integrity of the genetic tag.

Research has demonstrated that while the conversion rates to the target heterocyles can be moderate and vary depending on the structure of the aldehyde, the methodology is robust enough for use in DEL synthesis. acs.org For aldehydes that show lower reactivity, it is suggested to pool them according to their reactivity to ensure more uniform product distribution in the library. acs.org The resulting N-unprotected heterocycles can then be further functionalized, for example, through amide bond formation, to create even greater molecular diversity within the library. acs.org

| SnAP Reagent Type | Aldehyde Substrate | Resulting Heterocycle | Observed Conversion | Notes |

|---|---|---|---|---|

| Piperazine (Pip) | Aromatic Aldehyde | DNA-Tagged Piperazine | Moderate | Suitable for second cycle of DEL synthesis. |

| Morpholine (B109124) | Heteroaromatic Aldehyde | DNA-Tagged Morpholine | Variable | Yields depend on aldehyde structure. |

| Annelated Heterocycle Precursor | Indole Carbaldehyde (electron-rich) | DNA-Tagged Annelated Heterocycle | Low | Sterically demanding substrates show lower conversion. |

Relevance in Solid-State Nuclear Magnetic Resonance (NMR) Investigations

However, a review of the current scientific literature reveals no specific studies focused on the investigation of the this compound itself using solid-state NMR, nor are there reports of its use as a reagent or tool within solid-state NMR investigations of other materials. While the products of reactions involving SnAP reagents are routinely characterized by standard solution-phase NMR (1H, 13C), the application of solid-state NMR to either the reagent or its solid products has not been a focus of published research.

In principle, solid-state NMR could be used to characterize the crystalline forms of the heterocyclic compounds synthesized using the this compound. Such studies could provide information on polymorphism, which is critical in pharmaceutical development. Additionally, for any materials science applications where these heterocycles are incorporated into solid matrices, solid-state NMR could probe the interactions between the heterocycle and the host material. At present, however, the application of solid-state NMR in the context of this compound remains an unexplored area of research.

Comparative Analysis with Alternative Synthetic Approaches

Inherent Limitations and Practical Considerations of SnAP Reagent Chemistry

The SnAP methodology, despite its broad substrate scope and operational simplicity for library synthesis, faces significant hurdles related to reagent toxicity and environmental impact. acs.orgwalisongo.ac.idethz.ch These issues are primarily associated with the core components of the reaction: the tin-based reagent and the solvents employed.

A primary drawback of SnAP chemistry is its dependence on stoichiometric quantities of organotin reagents. walisongo.ac.idnih.gov Organotin compounds are recognized for their potential toxicity, which raises significant handling concerns and complicates waste disposal, especially in industrial-scale production. acs.orgethz.ch The use of these reagents results in tin-containing byproducts that must be meticulously removed from the final product, a process that can be challenging and resource-intensive. orgsyn.org Although methods for removing tin species have been developed, the environmental and safety concerns associated with their use persist, leading pharmaceutical research and production to phase out processes reliant on potentially toxic tin reagents. acs.orgethz.ch

The standard protocol for SnAP reactions frequently employs halogenated solvents, such as dichloromethane (B109758) (CH₂Cl₂), often in combination with hexafluoroisopropanol (HFIP). walisongo.ac.idethz.chsigmaaldrich.com While effective for the reaction, these solvents have a considerable environmental footprint. Dichloromethane is a volatile organic compound with associated health risks and environmental regulations. nih.govchlorinated-solvents.eu Similarly, fluorinated solvents like HFIP, while useful for their unique solvating properties, are costly and can be persistent in the environment. rsc.orgacs.org The use of such solvents is a major contributor to the environmental impact of a chemical process and is particularly problematic for large-scale synthesis where solvent quantities are substantial. mdpi.comrsc.org The reliance on these non-ideal solvents renders the original SnAP protocol less suitable for sustainable and large-scale manufacturing. walisongo.ac.idnih.gov

Table 1: Summary of Inherent Limitations in SnAP Chemistry

| Limitation Category | Specific Issue | Impact on Synthesis |

|---|---|---|

| Reagent Profile | Stoichiometric use of organotin compounds. walisongo.ac.idnih.gov | Concerns over toxicity, generation of hazardous waste, and complex purification to remove tin byproducts. acs.orgorgsyn.org |

| Process Chemistry | Initial reliance on stoichiometric copper promoters. mdpi.com | Decreased reaction efficiency and difficult removal of copper salts, though catalytic versions were later developed. mdpi.com |

| Environmental Footprint | Use of halogenated solvents (e.g., CH₂Cl₂) and fluorinated alcohols (e.g., HFIP). walisongo.ac.idethz.ch | Negative environmental impact, health and safety concerns, and unsuitability for sustainable, large-scale production. nih.govmdpi.com |

Development and Evaluation of Silicon Amine Protocol (SLAP) Reagents as Alternatives

To overcome the significant drawbacks of SnAP chemistry, the Silicon Amine Protocol (SLAP) was developed as a tin-free alternative. acs.orgethz.ch This next-generation approach leverages silicon-based reagents to achieve similar transformations but through a fundamentally different and more sustainable mechanistic pathway. ethz.chacs.org

The core difference between SnAP and SLAP chemistries lies in their reaction mechanisms. The SnAP reaction proceeds via a copper-promoted radical cyclization of an imine intermediate. ethz.ch In contrast, the SLAP methodology operates through a photocatalytic cycle. ethz.chmdpi.com

In a typical SLAP reaction for piperazine (B1678402) synthesis, an iridium-based photoredox catalyst, such as Ir[(ppy)₂dtbbpy]PF₆, is activated by blue light. acs.orgsigmaaldrich.commdpi.com This initiates a sequence of single-electron transfer events, leading to the formation of the desired N-heterocycle without the need for tin or stoichiometric copper promoters. ethz.chnih.gov

Furthermore, the scope of SLAP chemistry has been expanded through the use of Lewis acid additives. acs.org The inclusion of Lewis acids can induce a switch in the photocatalytic pathway from an Ir(III)/Ir(II) couple to a more strongly oxidizing Ir(III)/Ir(IV) couple. walisongo.ac.idethz.chnih.gov This innovation enables the synthesis of heterocycles like thiomorpholines and thiazepanes from SLAP reagents with higher oxidation potentials, a transformation not readily achievable under the initial SLAP conditions. walisongo.ac.idacs.orgresearchgate.net

The development of SLAP reagents represents a significant advance toward a more sustainable synthesis of saturated N-heterocycles. ethz.ch The primary advantage is the complete elimination of tin, which circumvents the toxicity, waste, and purification issues associated with SnAP reagents. acs.orgsigmaaldrich.commdpi.com

Key strategic and sustainability advantages include:

Tin-Free Process: SLAP reagents replace toxic organotin compounds with organosilanes, generating non-toxic byproducts. sigmaaldrich.comacs.org

High Functional Group Tolerance: SLAP reagents exhibit excellent compatibility with a wide range of functional groups, similar to their SnAP counterparts. acs.orgsigmaaldrich.com

Scalability and Flow Chemistry: The photocatalytic nature of the SLAP reaction is highly amenable to continuous flow synthesis. sigmaaldrich.comresearchgate.netresearchgate.net This enables safer, more efficient, and scalable production of N-heterocycles compared to batch processing. ethz.ch

Milder Solvents: While some SLAP procedures may still use solvents like dichloromethane for imine formation, the cyclization step often proceeds in greener solvents like acetonitrile (B52724) (MeCN). acs.orgsigmaaldrich.comsigmaaldrich.com

Table 2: Comparative Analysis of SnAP and SLAP Chemistries

| Feature | SnAP (Stannyl Amine Protocol) | SLAP (Silicon Amine Protocol) |

|---|---|---|

| Core Element | Tin (Sn) santiago-lab.com | Silicon (Si) acs.org |

| Mechanism | Copper-promoted radical cyclization. ethz.ch | Photoredox catalysis (e.g., using an Iridium catalyst and blue light); can be modulated with Lewis acids. sigmaaldrich.comnih.govmdpi.com |

| Key Reagents | Stoichiometric organotin reagent, Cu(OTf)₂. ethz.ch | Organosilane reagent, photocatalyst (catalytic), optional Lewis acid. sigmaaldrich.comwalisongo.ac.id |

| Byproducts | Potentially toxic organotin compounds. acs.org | Non-toxic silicates. sigmaaldrich.com |

| Solvents | Often halogenated (e.g., CH₂Cl₂, HFIP). walisongo.ac.idsigmaaldrich.com | Generally less hazardous (e.g., MeCN). acs.org |

| Sustainability | Limited by toxic metal reagents and hazardous solvents, rendering it less suitable for large-scale synthesis. walisongo.ac.idnih.gov | Considered a greener alternative; tin-free, catalytic, and amenable to flow chemistry, enhancing scalability. sigmaaldrich.commdpi.comresearchgate.net |

Future Research Directions and Innovative Methodological Advancements

Expansion of Substrate Diversity for N-Heterocycle Synthesis

The foundational SnAP chemistry already demonstrates an outstandingly broad substrate scope, accommodating a wide array of aromatic, heteroaromatic, aliphatic, and glyoxylic aldehydes, as well as various ketones to produce C-substituted, N-unprotected heterocycles. ethz.chethz.ch This versatility allows for the synthesis of diverse 6-membered rings, challenging medium-sized rings (7- to 9-membered), and complex spirocyclic and bicyclic systems. ethz.chsigmaaldrich.comethz.ch However, future research aims to press these boundaries even further.

A primary objective is the incorporation of more sterically demanding and electronically diverse substrates that are currently challenging. This includes aldehydes and ketones with multiple bulky substituents or those bearing sensitive functional groups that may not be compatible with the current copper-mediated cyclization conditions.

Furthermore, a significant area of development lies in the creation of novel, "bespoke" SnAP reagents. ethz.ch These custom-designed reagents, prepared from simple starting materials, can possess pre-installed functional groups or complex backbones. ethz.ch This strategy allows for the synthesis of intricately substituted bicyclic and spirocyclic morpholines and piperazines in a single step, precisely placing substituents on the carbon framework. ethz.ch Future work will likely focus on developing an even wider array of these tailored reagents to access unprecedented heterocyclic scaffolds, thereby expanding the accessible chemical space for drug discovery.

Table 1: Examples of N-Heterocycles Synthesized via SnAP Reagents and Potential Areas for Expansion

| Heterocycle Class | Current Aldehyde/Ketone Scope | Future Research Targets |

| Piperazines | Aromatic, heteroaromatic, aliphatic, glyoxylic aldehydes. ethz.ch | Highly substituted or sterically hindered aldehydes; novel ketone substrates. |

| Morpholines | Electron-rich and -poor aromatic, heteroaromatic aldehydes. ethz.ch | Integration of acid-labile or redox-sensitive functional groups. |

| Thiomorpholines | Wide range of aldehydes. researchgate.net | Development of diastereoselective variants with substituted thiomorpholine (B91149) backbones. |

| Medium Rings (7-9) | Diazepanes, Oxazepanes, Diazocanes from various aldehydes. ethz.ch | Synthesis of larger macrocyclic systems; improved control over transannular strain. |

| Spiro- & Bicyclic | Cyclic ketones, custom SnAP reagents with aldehydes. ethz.chethz.ch | Access to more complex and strained polycyclic systems; asymmetric synthesis. |

Pursuit of Catalytic and More Sustainable Reaction Variants

A significant limitation of the original SnAP methodology is its reliance on stoichiometric quantities of both the organotin reagent and a copper promoter for the cyclization step. mdpi.comnsf.gov This presents challenges for large-scale industrial applications due to cost, toxicity concerns associated with tin, and the need to remove significant amounts of copper salts during workup. mdpi.com Consequently, a major thrust of current and future research is the development of catalytic and more environmentally benign versions of the reaction.

Key advancements in this area include:

Catalytic Copper Systems: Research has successfully identified conditions that allow the reaction to proceed with only catalytic amounts of copper, primarily by optimizing the solvent system. mdpi.com Future work will aim to broaden the substrate scope under these catalytic conditions and lower the catalyst loading further.

Silicon Amine Protocol (SLAP): A significant breakthrough was the development of SLAP reagents, which use silicon as a surrogate for tin. mdpi.com These reagents undergo cyclization via photoredox catalysis, often using an iridium-based catalyst and blue light, completely avoiding the use of tin. mdpi.com This provides a much "greener" alternative with easier purification. mdpi.com

Carboxylic Amine Protocol (CLAP): Building on the principles of photoredox catalysis, the CLAP protocol utilizes amino-acid-derived diamines that undergo a decarboxylative cyclization with aldehydes. mdpi.comnsf.gov This method is also promoted by an iridium-based photocatalyst and offers a sustainable pathway that avoids tin reagents altogether. mdpi.comnsf.gov

Organic Photocatalysts: To further enhance sustainability, research is exploring the replacement of precious metal catalysts like iridium with purely organic photoredox catalysts, such as carbazolyl dicyanobenzene (4CzIPN), which has shown high efficiency in related protocols. nsf.gov

Flow Chemistry: The transition from batch to continuous-flow processing represents a crucial step toward safer and more scalable synthesis. mdpi.comnsf.gov Photoredox methods using both SnAP and SLAP reagents have been successfully adapted to flow reactors, which minimizes handling of toxic reagents, improves reaction control, and simplifies scale-up. mdpi.comnsf.gov

Future efforts will focus on refining these catalytic systems to improve their efficiency, expand their applicability to a wider range of SnAP and SLAP reagents, and develop new, even more sustainable protocols that minimize waste and rely on abundant, non-toxic materials. numberanalytics.com

Table 2: Comparison of Stoichiometric vs. Catalytic SnAP and Related Protocols

| Protocol | Radical Precursor | Promoter/Catalyst | Key Advantage | Key Disadvantage |

| SnAP (Stoichiometric) | Organotin | Stoichiometric Cu(OTf)₂ mdpi.com | Broad scope, simple conditions ethz.ch | Uses stoichiometric toxic tin and copper mdpi.com |

| SnAP (Catalytic) | Organotin | Catalytic Cu(OTf)₂ mdpi.com | Reduced copper waste | Still requires stoichiometric tin |

| SLAP (Photocatalytic) | Organosilane | Catalytic Iridium photocatalyst mdpi.com | Avoids tin, mild conditions mdpi.com | Requires photochemistry setup |

| CLAP (Photocatalytic) | Amino Acid | Catalytic Iridium photocatalyst mdpi.comnsf.gov | Avoids tin, uses renewable precursors nsf.gov | Substrate scope may be more limited |

Development of Advanced Functionalization Strategies for SnAP-Derived Products

A key feature of the SnAP methodology is that it directly delivers N-unprotected saturated heterocycles. ethz.ch This free secondary amine is a valuable synthetic handle, priming the products for subsequent modification and diversification. The development of advanced strategies for this "late-stage functionalization" is a critical research direction, as it allows for the rapid generation of analog libraries from a common heterocyclic core, a powerful approach in medicinal chemistry. sigmaaldrich.com

Future research in this domain will likely concentrate on applying state-of-the-art C-H functionalization and other modern synthetic methods to the products obtained from SnAP and SLAP reactions. Promising strategies include:

Photoredox-Mediated C-H Functionalization: The piperazine (B1678402) and morpholine (B109124) rings produced by SnAP reagents are ideal substrates for modern C-H functionalization reactions. Visible-light photoredox catalysis can be employed for the direct C-H arylation, vinylation, and alkylation of these heterocycles, allowing for the introduction of diverse substituents at the carbon atoms adjacent to the nitrogen without pre-functionalization. mdpi.comnsf.gov

N-Arylation and N-Alkylation: The unprotected nitrogen atom is readily available for standard transformations, such as Buchwald-Hartwig amination or classical N-alkylation, to install a wide variety of substituents. This allows for fine-tuning of the molecule's physicochemical properties.

Direct C-H Lithiation: For certain N-protected derivatives (e.g., N-Boc piperazines), direct C-H lithiation followed by quenching with an electrophile offers a powerful method for introducing substituents with high regioselectivity. nsf.gov

Integration with Other Advanced Techniques: The products of SnAP chemistry can be used as building blocks in more complex synthetic endeavors. For example, they can be incorporated into molecules using techniques like click chemistry or used as platforms for creating targeted drug-delivery systems.

By combining the power of the SnAP reaction to build the core heterocycle with advanced late-stage functionalization techniques, chemists can rapidly explore chemical space and optimize the properties of drug candidates.

Q & A

Q. What are the standard protocols for synthesizing N-heterocycles using SnAP Pip Reagent?

- Methodology : this compound reacts with aldehydes under specific conditions (MS 4A, CH₂Cl₂) to form intermediates, followed by Cu(OTf)₂/2,6-lutidine catalysis in HFIP to yield piperazines/morpholines. Ensure stoichiometric ratios (e.g., 1:1 aldehyde:SnAP Pip) and monitor reaction progress via TLC or HPLC .

- Validation : Confirm product identity using -NMR and -NMR, comparing peaks to literature values. Purity can be assessed via HPLC (≥95%) .

Q. How should this compound be stored and handled to maintain stability?

- Store at −20°C in airtight, moisture-free containers. Prior to use, equilibrate to room temperature under nitrogen to prevent hydrolysis. Degradation products (e.g., tin oxides) can be detected via FT-IR spectroscopy .

Q. What analytical methods are recommended to verify this compound purity?

- Use USP-grade testing protocols: titration for tin content (target >98%), GC-MS for organic impurities (e.g., residual solvents), and ICP-OES for heavy metal contamination (limit <10 ppm) .

Q. How can researchers design initial experiments to test this compound compatibility with diverse aldehydes?

- Start with aromatic aldehydes (e.g., benzaldehyde) due to their high reactivity. Use a 10% excess of aldehyde and monitor reaction time (typically 12–24 hrs). For aliphatic aldehydes, increase reaction temperature to 40°C to overcome steric hindrance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in SnAP Pip-mediated syntheses?

- Solvent Optimization : Replace CH₂Cl₂ with DCE for higher-boiling-point reactions, reducing solvent evaporation. For moisture-sensitive steps, use molecular sieves (4Å) in HFIP .

- Catalyst Screening : Test alternative Lewis acids (e.g., Zn(OTf)₂) to reduce side reactions. For enantioselective syntheses, employ chiral ligands like BINOL .

Q. What strategies resolve contradictory data when this compound produces unexpected byproducts?

- Byproduct Analysis : Isolate intermediates via flash chromatography and characterize via HRMS. Common byproducts include dimerized aldehydes or tin adducts, which can be minimized by reducing reaction time .

- Statistical Validation : Apply ANOVA to compare yield variations across replicates. Replicate experiments ≥3 times (n=3) to confirm reproducibility .

Q. How can researchers validate the scalability of this compound for automated synthesis platforms?

- Use flow chemistry systems (e.g., Synple Automated Synthesis Platform) with pre-packed SnAP Pip cartridges. Monitor pressure stability (<5 bar) and adjust flow rates (0.1–0.5 mL/min) to maintain reaction efficiency .

Q. What computational tools aid in predicting this compound reactivity with novel substrates?

- Apply DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity. Compare computed activation energies (<30 kcal/mol) with experimental yields .

Q. How should researchers address batch-to-batch variability in this compound performance?

- Implement QC/QA protocols:

Q. What methodologies evaluate the environmental impact of this compound waste streams?

- Perform ecotoxicity assays (e.g., Daphnia magna LC50) for tin residues. Neutralize acidic byproducts (e.g., Cu(OTf)₂) with CaCO₃ before disposal .

Data Reporting and Literature Evaluation

Q. How can researchers ensure reproducibility when publishing this compound studies?

Q. What databases are most reliable for identifying prior studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.